molecular formula C20H15F4N5O3S B2931697 N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide CAS No. 888417-35-4

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide

货号: B2931697
CAS 编号: 888417-35-4
分子量: 481.43
InChI 键: GHYUEJUXZCCEBD-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a dihydropyrimidinone derivative featuring a 4-fluorobenzamide moiety and a 3-(trifluoromethyl)phenyl-substituted aminoethylthio group. Its structural complexity arises from the integration of a pyrimidinone core, a thioether linkage, and multiple hydrogen-bonding motifs. The 3-(trifluoromethyl)phenyl group introduces strong electron-withdrawing effects, which may enhance binding affinity to hydrophobic pockets in biological targets, while the 4-fluorobenzamide moiety contributes to metabolic stability .

属性

IUPAC Name

N-[4-amino-6-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1H-pyrimidin-5-yl]-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15F4N5O3S/c21-12-6-4-10(5-7-12)17(31)27-15-16(25)28-19(29-18(15)32)33-9-14(30)26-13-3-1-2-11(8-13)20(22,23)24/h1-8H,9H2,(H,26,30)(H,27,31)(H3,25,28,29,32)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYUEJUXZCCEBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC(=C(C(=O)N2)NC(=O)C3=CC=C(C=C3)F)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15F4N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is a complex organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article examines its biological properties, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The molecular formula of N-(4-amino-6-oxo-2-((2-oxo-2-((3-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide is C18H14F3N5O4SC_{18}H_{14}F_3N_5O_4S, with a molecular weight of approximately 453.4 g/mol. The compound features a pyrimidinone ring, a trifluoromethyl group, and an amide linkage, contributing to its biological activity and interaction with various biological targets .

Antiviral Activity

Recent studies have highlighted the antiviral potential of compounds related to pyrimidine derivatives. For instance, derivatives similar to N-(4-amino-6-oxo...) have shown promising activity against viral infections by inhibiting viral replication mechanisms. In particular, the presence of electron-withdrawing groups like trifluoromethyl has been linked to enhanced antiviral efficacy .

Antimicrobial Activity

N-(4-amino-6-oxo...) has exhibited significant antimicrobial properties. Research indicates that compounds with similar structural motifs demonstrate activity against various Gram-positive and Gram-negative bacteria. For example, derivatives containing pyrimidine rings have been reported to show high antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) in the micromolar range .

Compound Target Bacteria MIC (μM)
Compound AS. aureus66
Compound BE. coli50
N-(4-amino...)Pseudomonas aeruginosa75

Enzyme Inhibition

The compound has also shown potential as an enzyme inhibitor. Studies indicate that it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurodegenerative diseases like Alzheimer's. The IC50 values for related compounds suggest potent inhibitory effects, indicating its potential role in developing treatments for such conditions .

Structure-Activity Relationship (SAR)

The biological activity of N-(4-amino...) is significantly influenced by its structural components. The presence of the trifluoromethyl group enhances lipophilicity and electron-withdrawing capacity, which can improve binding affinity to biological targets. Modifications at specific positions on the pyrimidine ring or the benzamide moiety can lead to variations in potency and selectivity against different biological targets .

Case Studies

  • Antiviral Screening : A study screened several pyrimidine derivatives for their antiviral properties against HIV and found that certain modifications increased potency by up to 2.5-fold compared to standard treatments .
  • Antimicrobial Efficacy : Another investigation evaluated a series of pyrimidine-based compounds against bacterial strains, reporting that specific substitutions led to enhanced antibacterial activity, particularly against resistant strains .
  • Enzyme Inhibition : Research involving molecular docking simulations revealed that N-(4-amino...) could effectively bind to AChE with favorable interaction energies, suggesting its potential as a therapeutic agent for cognitive disorders .

相似化合物的比较

Comparison with Similar Compounds

A structural and functional comparison with analogous compounds is critical to understanding its unique properties. Key analogs are summarized below:

Structural Analogues with Modified Phenyl Substituents

Compound Name Substituent on Phenyl Group Molecular Weight Key Features
Target Compound 3-CF₃ 458.4* Strong electron-withdrawing group; enhanced lipophilicity
N-(4-amino-2-((2-((3-nitrophenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide 3-NO₂ 458.4 Nitro group increases polarity but may reduce metabolic stability
N-(4-amino-2-((2-((2-methoxyphenyl)amino)-2-oxoethyl)thio)-6-oxo-1,6-dihydropyrimidin-5-yl)-4-fluorobenzamide 2-OCH₃ 446.4* Methoxy group improves solubility but weakens electron-withdrawing effects

Notes:

  • The 3-CF₃ group in the target compound offers a balance between lipophilicity and metabolic resistance compared to 3-NO₂ and 2-OCH₃ analogs.

Heterocyclic Core Variants

Compound Name Core Structure Key Functional Groups Potential Advantages/Disadvantages
Target Compound Dihydropyrimidinone Thioether, CF₃-phenyl High conformational flexibility; strong H-bonding capacity
N-(2-Fluorophenyl)-2-[6-oxo-3-(4-thiomorpholinyl)-1(6H)-pyridazinyl]acetamide Pyridazine Thiomorpholinyl, acetamide Improved solubility but reduced steric bulk
(2Z)-N-(4-Fluorophenyl)-3-[2-(4-morpholinyl)ethyl]-4-oxo-2-(phenylimino)-1,3-thiazinane-6-carboxamide Thiazinane Morpholinyl, phenylimino Enhanced membrane permeability but complex stereochemistry
N-(2-(dimethylamino)ethyl)-4-(4-fluoro-2-(tetrahydro-2H-pyran-4-yloxy)phenyl-amino)-5-methylthieno[2,3-d]pyrimidine-6-carboxamide Thienopyrimidine Tetrahydro-2H-pyran, dimethylaminoethyl Increased planarity for DNA intercalation; higher synthetic complexity

Notes:

  • The dihydropyrimidinone core in the target compound allows for hydrogen bonding via its amino and carbonyl groups, a feature absent in pyridazine or thiazinane analogs .
  • Thienopyrimidine derivatives (e.g., ) exhibit greater planarity, which may enhance intercalation with nucleic acids but reduce selectivity.

Substituent-Driven Pharmacokinetic Differences

  • Electron-Withdrawing Groups (CF₃, NO₂): Improve binding to hydrophobic enzyme pockets but may reduce aqueous solubility.
  • Electron-Donating Groups (OCH₃) : Enhance solubility but diminish target affinity .
  • Heterocyclic Appendages (Morpholinyl, Thiomorpholinyl) : Modulate pharmacokinetics by influencing half-life and tissue distribution .

Research Findings and Implications

  • Target Compound vs. 3-NO₂ Analog: The 3-CF₃ group likely confers superior metabolic stability over the nitro group, which is prone to enzymatic reduction .
  • Core Flexibility: The dihydropyrimidinone scaffold offers a broader range of hydrogen-bonding interactions compared to rigid pyridazine or thiazinane systems .
  • Synthetic Feasibility: The target compound’s synthesis may face challenges in regioselective thioether formation, a common issue in pyrimidinone chemistry .

常见问题

Q. What are the recommended synthetic strategies for preparing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step reactions, including coupling of pyrimidine intermediates with 4-fluorobenzamide derivatives. A critical step is the formation of the thioether linkage between the pyrimidine core and the trifluoromethylphenylaminoethyl moiety. Key methodologies include:

  • Coupling reactions : Use of 4-(trifluoromethyl)benzoyl chloride or similar acylating agents under anhydrous conditions with bases like potassium carbonate (K₂CO₃) in acetonitrile (CH₃CN) .
  • Thioether formation : Reaction of mercaptoethyl intermediates with activated pyrimidine halides (e.g., chloro- or bromo-substituted) under inert atmospheres to prevent oxidation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC for isolating high-purity product.

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
Acylation4-Fluorobenzoyl chloride, K₂CO₃, CH₃CN, 0–25°C65–75
Thioether couplingMercaptoethyl intermediate, DMF, N₂, 60°C50–60

Q. How should researchers characterize the structural integrity of this compound?

Essential analytical methods include:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substituent positions and purity. For example, the trifluoromethyl group shows a distinct ¹⁹F signal at ~-60 ppm .
  • High-resolution mass spectrometry (HRMS) : To verify molecular formula (e.g., [M+H]+ or [M-H]- ions).
  • X-ray crystallography : For unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the pyrimidine ring) .

Q. What functional groups in this compound are most reactive, and how do they influence stability?

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity but may introduce steric hindrance in reactions .
  • Thioether linkage : Susceptible to oxidation; store under inert gas (Ar/N₂) with antioxidants like BHT .
  • Pyrimidine-6-one : Participates in tautomerization, affecting solubility and crystallization behavior .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Dose-response validation : Replicate assays across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific effects.
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may skew results .
  • Target engagement assays : Employ techniques like thermal shift assays or SPR to confirm direct binding to purported targets (e.g., kinases) .

Q. What computational approaches are effective for predicting this compound’s pharmacokinetics and binding modes?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like EGFR or PARP. The trifluoromethyl group often occupies hydrophobic pockets .
  • MD simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100 ns trajectories.
  • ADMET prediction : Tools like SwissADME or ADMETLab2.0 to estimate logP, CYP450 inhibition, and blood-brain barrier permeability .

Q. How can synthetic routes be optimized to improve scalability for preclinical studies?

  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂/XPhos) for Suzuki-Miyaura couplings to reduce step counts .
  • Flow chemistry : Continuous flow systems for exothermic steps (e.g., acylation) to enhance reproducibility .
  • Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) or 2-MeTHF to improve safety profiles .

Q. Table 2: Solvent Comparison for Thioether Coupling

SolventReaction Yield (%)E-factor
DMF6012.5
CPME588.2
2-MeTHF557.8

Q. What strategies mitigate solubility challenges in in vivo studies?

  • Prodrug design : Introduce phosphate or PEGylated groups at the pyrimidine N-position to enhance aqueous solubility .
  • Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles (particle size <200 nm) for sustained release .
  • Co-solvent systems : Use Cremophor EL or Captisol in PBS (pH 7.4) for intravenous administration .

Q. How do structural modifications to the pyrimidine core affect bioactivity?

  • Substitution at C2 : Replacing sulfur with selenium increases oxidative stability but reduces potency against PARP1 .
  • Fluorine vs. chlorine at C4 : Fluorine improves metabolic stability, while chlorine enhances target affinity by 3-fold in kinase assays .
  • Amino group at C4 : Critical for hydrogen bonding with Asp86 in EGFR; methylation abolishes activity .

Q. What analytical techniques are critical for detecting degradation products?

  • Forced degradation studies : Expose the compound to heat (40°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13).
  • UPLC-QTOF : Identify degradation pathways (e.g., hydrolysis of the amide bond or oxidation of the thioether) .
  • 2D NMR : Resolve overlapping signals from degradation byproducts .

Q. How can researchers validate target specificity in complex biological systems?

  • CRISPR-Cas9 knockout models : Generate isogenic cell lines lacking the putative target protein.
  • Chemical proteomics : Use clickable probes (e.g., alkyne-tagged analogs) for pull-down assays followed by MS/MS identification .
  • Kinome-wide profiling : Screen against panels of 468 kinases (e.g., Eurofins KinaseProfiler) to rule off-target effects .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。